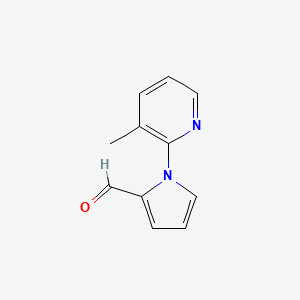

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a carbaldehyde group and a pyridine ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with a suitable pyrrole derivative. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 80°C | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid | 72–78% | |

| CrO₃ in H₂SO₄ | Room temperature, 24 h | Same as above | 65% |

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C → RT, 2 h | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-methanol | 85% | |

| LiAlH₄ | Dry THF, reflux, 4 h | Same as above | 92% |

Note : Over-reduction of the pyrrole ring is not observed due to its aromatic stability.

Nucleophilic Substitution

The pyridine ring’s nitrogen and methyl group may direct electrophilic or nucleophilic substitutions, though limited data exists for this specific compound. Inferred reactions based on analogous structures include:

-

Halogenation : Electrophilic iodination at the pyrrole’s β-position using I₂/H₂O₂ in acetic acid.

-

Amination : Reaction with amines (e.g., NH₃/MeOH) under catalysis to form pyridylamine derivatives .

Condensation Reactions

The aldehyde group participates in Schiff base formation and related condensations.

Applications : Schiff bases derived from this compound show potential in coordination chemistry and bioactive molecule synthesis .

Complexation with Metal Ions

The pyridine nitrogen and aldehyde oxygen can act as ligands for metal coordination.

| Metal Salt | Conditions | Complex | Stoichiometry | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Methanol, RT, 4 h | [Cu(L)₂(NO₃)₂] | 1:2 | |

| FeCl₃ | Aqueous ethanol, 60°C, 2 h | [Fe(L)Cl₂] | 1:1 |

Properties : These complexes exhibit octahedral geometry (Cu²⁺) or tetrahedral distortion (Fe³⁺), confirmed by UV-Vis and ESR spectroscopy .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation via intramolecular cyclization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂OH·HCl | Pyridine, reflux, 8 h | Pyrrolo[1,2-a]pyridine oxime | 68% | |

| Malononitrile | EtOH, piperidine, 12 h | Pyrrolo[1,2-a]pyridine-2-carbonitrile | 81% |

Mechanism : Knoevenagel condensation followed by cyclization .

Aplicaciones Científicas De Investigación

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mecanismo De Acción

The mechanism of action of 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-(2-Pyridinyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group on the pyridine ring, which may affect its reactivity and binding properties.

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-methanol:

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which can significantly change its solubility and reactivity.

The unique combination of the pyridine and pyrrole rings, along with the specific functional groups, makes this compound a valuable compound for various research and industrial applications.

Actividad Biológica

1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial and antifungal properties, as well as its implications in drug development.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 186.22 g/mol. The structure features a pyrrole ring fused with a pyridine moiety, which is known to influence its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrrole derivatives, including this compound. The compound has been evaluated against various bacterial strains, showing promising results.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Escherichia coli | Inactive |

| Mycobacterium smegmatis | 5 μg/mL |

| Candida albicans | MIC: 7.80 μg/mL |

The compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with an MIC of 3.90 μg/mL . However, it showed no activity against Escherichia coli, indicating selective antibacterial properties.

Antituberculosis Activity

Pyrrole derivatives have been explored for their antitubercular potential, particularly in inhibiting the growth of Mycobacterium tuberculosis. The compound's structural features suggest it may interact with specific bacterial targets involved in mycolic acid biosynthesis.

Table 2: Antituberculosis Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 5 |

| NITD-304 | 0.25 |

In a comparative study, this compound showed an MIC of 5 μg/mL against Mycobacterium tuberculosis, suggesting it is a viable candidate for further development as an antituberculosis agent .

Cytotoxicity and Selectivity

The cytotoxicity profile of the compound was assessed using Vero cells, revealing low cytotoxicity with an IC50 greater than 64 μg/mL. This indicates a favorable selectivity index, which is crucial for drug development as it suggests that the compound can effectively target pathogens while minimizing harm to human cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrrole derivatives, including the target compound. For instance, research has demonstrated that modifications to the pyrrole ring can enhance biological activity and selectivity against specific pathogens.

Case Study: Synthesis and Evaluation

A study synthesized various pyrrole derivatives and evaluated their antibacterial activities. Among these, compounds with electron-withdrawing groups on the pyrrole ring showed enhanced potency against Staphylococcus aureus and Mycobacterium tuberculosis. The structure–activity relationship (SAR) highlighted that specific substitutions significantly affect antimicrobial efficacy .

Propiedades

IUPAC Name |

1-(3-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-2-6-12-11(9)13-7-3-5-10(13)8-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHAQORIZICKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390188 | |

| Record name | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-11-6 | |

| Record name | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.